molecular formula C6H6N4O B12357870 6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12357870
M. Wt: 150.14 g/mol
InChI Key: JULTUCUKTPUGBA-UHFFFAOYSA-N
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Description

6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for synthesizing 6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one involves a three-component reaction. This method utilizes methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. The reaction is performed in a one-pot manner, which offers advantages such as short reaction time, pot- and step-economy, and convenient chromatography-free product isolation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .

Scientific Research Applications

6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4O/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2,5H,1H3,(H,8,9,11)

InChI Key

JULTUCUKTPUGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=CN=N2)C(=O)N1

Origin of Product

United States

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